(Z)-2-amino-3-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile
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Overview
Description
(Z)-2-amino-3-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile is a useful research compound. Its molecular formula is C18H13N5O2S and its molecular weight is 363.4. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Optically Active α-Amino Acid Derivatives
Research involving similar chemical structures, such as sulfones and Schiff bases, has shown potential in the synthesis of optically active α-amino acid derivatives. These compounds serve as crucial building blocks for biologically active compounds. For instance, optically active syn-α-amidoalkylphenyl sulfones can be prepared from chiral aldehydes, leading to the production of valuable intermediates for developing pharmaceuticals and other bioactive materials (Foresti et al., 2003).
2. Development of Optical Ion Sensing and Redox-Active Materials
Derivatives involving similar core structures have been explored for their optical ion sensing and redox properties. For example, ferrocenyl-containing maleo-and fumaronitrile derivatives have demonstrated potential in Hg2+ optical ion sensing, showcasing the versatility of these compounds in environmental monitoring and analytical chemistry applications (Dahlby et al., 2014).
3. Corrosion Inhibition
Schiff bases derived from sulfanylphenyl compounds have been investigated as corrosion inhibitors in acid solutions, providing insights into the protective measures against metal corrosion. This application is particularly relevant in industrial settings where corrosion resistance is critical for material longevity and safety (Behpour et al., 2009).
4. Antibacterial Activity
Compounds with a similar backbone structure have been studied for their antibacterial activities. The synthesis of metal complexes with these compounds has shown increased antibacterial activities compared to their ligands alone, suggesting potential applications in developing new antibacterial agents (Shi, 2012).
Mechanism of Action
Mode of Action
Based on its structure, it is likely to interact with its targets through a combination of covalent and non-covalent interactions . These interactions may induce conformational changes in the target molecules, altering their function .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its structure, it may be involved in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body . Understanding these properties is crucial for predicting the compound’s bioavailability, efficacy, and potential side effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential involvement in reactions at the benzylic position, it may influence the stability and reactivity of other molecules in the cell
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
(Z)-2-amino-3-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c1-12-2-5-15(6-3-12)26-18-7-4-14(23(24)25)8-13(18)11-22-17(10-20)16(21)9-19/h2-8,11H,21H2,1H3/b17-16-,22-11? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGWKXICIOVTER-ARMVOBGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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